molecular formula C13H17NO4 B14822080 2-Tert-butoxy-3-cyclopropoxyisonicotinic acid

2-Tert-butoxy-3-cyclopropoxyisonicotinic acid

Cat. No.: B14822080
M. Wt: 251.28 g/mol
InChI Key: YPHSMLIZYQMPEB-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxyisonicotinic acid is a chemical compound with a unique structure that combines tert-butoxy and cyclopropoxy groups attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxyisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of isonicotinic acid with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of tert-butyl hydroperoxide and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxyisonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Tert-butoxy-3-cyclopropoxyisonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-3-cyclopropoxyisonicotinic acid is unique due to the combination of tert-butoxy and cyclopropoxy groups on an isonicotinic acid backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-11-10(17-8-4-5-8)9(12(15)16)6-7-14-11/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

YPHSMLIZYQMPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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